molecular formula C24H18F3NO3S B4773093 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine

10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine

Cat. No. B4773093
M. Wt: 457.5 g/mol
InChI Key: GTGZZBXFHFDLMS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of immune cells. 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the reduction of inflammation, and the inhibition of tumor growth. 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has also been shown to improve the growth performance of livestock by increasing feed intake and nutrient utilization.

Advantages and Limitations for Lab Experiments

10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine also has some limitations, such as its limited solubility in water and its potential interactions with other compounds.

Future Directions

There are several future directions for the study of 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, the use of 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties.

Scientific Research Applications

10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has been used as a feed additive to improve the growth performance of livestock. In material science, 10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO3S/c1-30-19-10-7-15(13-20(19)31-2)8-12-23(29)28-17-5-3-4-6-21(17)32-22-11-9-16(14-18(22)28)24(25,26)27/h3-14H,1-2H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGZZBXFHFDLMS-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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